N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine
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Overview
Description
N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine typically involves the reaction of 4-fluorobenzoic acid with piperidine derivatives. One common method includes the use of tert-butylpiperidin-4-ylcarbamate, which is reacted with 4-fluorobenzoic acid in the presence of N-ethyl-N,N-diisopropylamine and 2-(7-azobenzotriazole)-N,N,N’,N’-tetramethyluronium hexafluorophosphate as coupling agents . The reaction is carried out in dichloromethane at 25°C for 3 hours, followed by purification steps to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It serves as a probe to study biological pathways and interactions, especially those involving piperidine and pyrimidine derivatives.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting various diseases.
Industry: It is utilized in the development of new materials and chemical processes, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorobenzoyl and pyrimidinylamine groups allow the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[1-(4-fluorobenzoyl)piperidin-4-yl]-2-oxo-2-(propylamino)ethyl}benzamide
- N-{1-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-oxo-2-(piperidin-1-yl)ethyl}benzamide
Uniqueness
Compared to similar compounds, N-[1-(4-fluorobenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine stands out due to its specific combination of fluorobenzoyl and dimethylpyrimidinylamine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c1-13-11-17(21-12-20-13)22(2)16-7-9-23(10-8-16)18(24)14-3-5-15(19)6-4-14/h3-6,11-12,16H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILODIEOPJSCTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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